molecular formula C10H12N2O B14155888 3-(2-aminoethyl)-1H-indol-2-ol CAS No. 13078-93-8

3-(2-aminoethyl)-1H-indol-2-ol

Cat. No.: B14155888
CAS No.: 13078-93-8
M. Wt: 176.21 g/mol
InChI Key: FCEXFJZCHYBECX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-1H-indol-2-ol can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole structure . Another method involves the reduction of indole-3-acetaldehyde using sodium borohydride to yield tryptamine .

Industrial Production Methods

Industrial production of this compound often involves the use of advanced synthetic techniques to ensure high yield and purity. One such method includes the catalytic hydrogenation of indole-3-acetonitrile in the presence of a palladium catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-1H-indol-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-aminoethyl)-1H-indol-2-ol is unique due to its dual role as a neurotransmitter and an antioxidant. Its structural similarity to serotonin and melatonin allows it to interact with serotonin receptors, influencing various physiological processes. Additionally, its antioxidant properties make it valuable in protecting cells from oxidative stress .

Properties

CAS No.

13078-93-8

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-(2-aminoethyl)-1H-indol-2-ol

InChI

InChI=1S/C10H12N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-4,12-13H,5-6,11H2

InChI Key

FCEXFJZCHYBECX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)CCN

Origin of Product

United States

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